1,4-Diphenylpiperidine-2,6-dione

PDE4 inhibition Inflammation Respiratory disease

1,4-Diphenylpiperidine-2,6-dione (CAS 54946-32-6), a synthetic small molecule (C₁₇H₁₅NO₂, MW 265.31 g/mol), belongs to the piperidine-2,6-dione class, a privileged scaffold in medicinal chemistry featuring a six-membered ring with ketone functionalities at the 2 and 6 positions. Its key structural distinction is the presence of phenyl groups at both the N1 and C4 positions, a substitution pattern that is less common than mono-phenyl or 3,3-disubstituted analogs.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 54946-32-6
Cat. No. B1656975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylpiperidine-2,6-dione
CAS54946-32-6
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1C(CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c19-16-11-14(13-7-3-1-4-8-13)12-17(20)18(16)15-9-5-2-6-10-15/h1-10,14H,11-12H2
InChIKeyKFVVVXVEQMFLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylpiperidine-2,6-dione (CAS 54946-32-6): A Differentiated Piperidinedione Scaffold for Drug Discovery


1,4-Diphenylpiperidine-2,6-dione (CAS 54946-32-6), a synthetic small molecule (C₁₇H₁₅NO₂, MW 265.31 g/mol), belongs to the piperidine-2,6-dione class, a privileged scaffold in medicinal chemistry featuring a six-membered ring with ketone functionalities at the 2 and 6 positions . Its key structural distinction is the presence of phenyl groups at both the N1 and C4 positions, a substitution pattern that is less common than mono-phenyl or 3,3-disubstituted analogs. This precise arrangement underpins a unique profile of physicochemical properties (logP ~4.3, 0 H-bond donors) and biological activity, including documented antiproliferative, pro-differentiation, and enzyme inhibition effects that differentiate it from simpler piperidinedione analogs [1][2].

Why Simple Piperidine-2,6-dione Analogs Cannot Replace 1,4-Diphenylpiperidine-2,6-dione in Targeted Research


Generic substitution among piperidine-2,6-diones is unreliable due to the extreme sensitivity of biological activity to the specific aryl substitution pattern. As demonstrated in comparative hypolipidemic studies on mono-phenyl piperidine-2,6-diones, simply shifting the phenyl group from the 3- to the 4-position drastically alters efficacy, with the 3-phenyl congener showing markedly superior cholesterol and triglyceride lowering in vivo [1]. Similarly, in the 1,4-diphenalkylpiperidine series, replacing the 4-phenethyl moiety with a 4-benzyl group reduces VMAT2 binding affinity by 3- to 5-fold [2]. These examples underscore that the 1,4-diphenyl substitution pattern in 1,4-Diphenylpiperidine-2,6-dione creates a unique spatial and electronic environment that cannot be replicated by other regioisomers or N-substituted variants, directly impacting target engagement and functional activity.

Quantitative Differentiation of 1,4-Diphenylpiperidine-2,6-dione from Its Closest Analogs


PDE4A Inhibition: Potency Comparison of 1,4-Diphenyl vs. Mono-Phenyl Piperidinedione Analogs

The 1,4-diphenyl substitution pattern is a critical determinant of PDE4 inhibitory activity within the piperidine-2,6-dione class. 1,4-Diphenylpiperidine-2,6-dione has a reported IC₅₀ of 553 nM against recombinant human PDE4A [1]. In contrast, simple 4-phenylpiperidine-2,6-dione analogs lacking the N1-phenyl group, such as those described in the patent literature (e.g., roflumilast, cilomilast), typically display IC₅₀ values in the low nanomolar range (0.3–5 nM) for PDE4, suggesting that while the diphenyl scaffold provides a foundation for PDE4 engagement, additional optimization is required for clinical-level potency. The key takeaway is that the N1-phenyl moiety in the target compound provides a distinct chemical vector for further optimization that is absent in mono-phenyl piperidinediones [2].

PDE4 inhibition Inflammation Respiratory disease

Cell Differentiation Activity: A Unique Functional Phenotype Not Observed with Simple Piperidinediones

1,4-Diphenylpiperidine-2,6-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This functional phenotype is documented in patent disclosures as evidence for its use as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis. While quantitative EC₅₀ values for differentiation are not publicly provided in the patent, the explicit description of this mechanism distinguishes it from simpler piperidine-2,6-diones, such as 3-phenylpiperidine-2,6-dione or 4-phenylpiperidine-2,6-dione, which are primarily characterized for hypolipidemic activity via hepatic enzyme inhibition rather than induction of cellular differentiation [2].

Cancer Cell differentiation Psoriasis

CYP2D6 Interaction Profile: A Favorable Safety Differentiator vs. Thalidomide Analogs

In drug metabolism screening, 1,4-Diphenylpiperidine-2,6-dione demonstrates limited inhibition of the critical CYP2D6 enzyme, with an IC₅₀ > 6,000 nM [1]. This is in contrast to thalidomide (a prominent piperidine-2,6-dione therapeutic), which, while not a direct CYP2D6 inhibitor, carries known metabolic liabilities including CYP-mediated bioactivation leading to toxicity. The high IC₅₀ for CYP2D6 suggests a lower risk of drug-drug interactions via this major metabolic pathway [2]. No direct comparative CYP2D6 data for other 1,4-diphenylpiperidine-2,6-diones are publicly available; however, class-level data indicate that many piperidine-containing drugs are potent CYP2D6 inhibitors, making this compound's weak inhibition a noteworthy differentiator for early-stage lead selection [3].

Drug metabolism CYP2D6 ADME

Synthetic Accessibility and Scaffold Versatility: Advantages Over 2,6-Diphenylpiperidine-4-one

1,4-Diphenylpiperidine-2,6-dione serves as a versatile scaffold for generating structurally diverse compound libraries. Unlike 2,6-diphenylpiperidine-4-one (a common diarylpiperidine analog), the 2,6-dione functionality allows for chemoselective transformations at the carbonyl groups for the introduction of heterocyclic substituents, while the 1,4-diphenyl substitution provides two distinct vectors for further aromatic functionalization [1]. Patent methods describe its use as a key intermediate for synthesizing piperidine-2,6-dione derivatives with cytostatic activity and LDHA inhibition, highlighting its utility in generating analogs that cannot be efficiently accessed from 2,6-diphenylpiperidine-4-one starting materials [2][3].

Synthetic chemistry Scaffold diversification Medicinal chemistry

High-Impact Application Scenarios for 1,4-Diphenylpiperidine-2,6-dione Based on Evidence


Novel PDE4 Inhibitor Lead Optimization Starting Point

For teams developing next-generation PDE4 inhibitors for inflammatory or respiratory diseases, 1,4-Diphenylpiperidine-2,6-dione provides a validated PDE4A engagement starting point (IC₅₀ = 553 nM) [1] with a unique N1-phenyl substitution not found in first-generation PDE4 inhibitors. The scaffold can be elaborated at the N1 and C4 phenyl rings and at the carbonyl positions to improve potency and selectivity towards PDE4 subtypes, while its inherently low CYP2D6 inhibition (IC₅₀ > 6,000 nM) [2] reduces early-stage ADME risk.

Cell Differentiation Probe for Cancer and Dermatology Research

The compound's pronounced ability to arrest proliferation and induce monocytic differentiation, as disclosed in patent filings [3], makes it a valuable chemical probe for studying differentiation pathways in leukemia and hyperproliferative skin disorders. It can be used as a reference compound to benchmark new chemical entities in monocytic differentiation assays, where simpler piperidinedione analogs lack this functional activity [4].

Core Scaffold for Anticancer Library Synthesis

1,4-Diphenylpiperidine-2,6-dione is a strategic building block for constructing focused libraries of anticancer agents, as demonstrated by the LDHA inhibitor patent series [5] and cytostatic piperidinedione patents [6]. Its four modifiable positions enable the generation of diverse analogs targeting cancer metabolism and proliferation pathways, offering an alternative to thalidomide-based scaffolds with potentially differentiated safety and efficacy profiles [7].

Quote Request

Request a Quote for 1,4-Diphenylpiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.